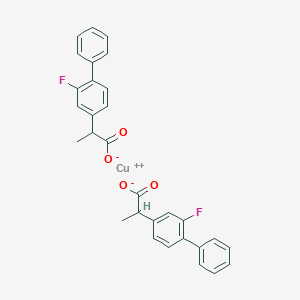

Copper 2-(3-fluoro-4-phenylphenyl)propanoate

描述

属性

IUPAC Name |

copper;2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H13FO2.Cu/c2*1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2*2-10H,1H3,(H,17,18);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWWJKUZJCMJPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CuF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928004 | |

| Record name | Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133214-12-7 | |

| Record name | Copper flurbiprofen complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133214127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPPER FLURBIPROFEN COMPLEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C23PD13OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction between phenylboronic acid and halogenated fluoroarenes is widely employed. For example, 2-fluoro-4-bromoiodobenzene reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield 2-fluoro-4-bromobiphenyl (Figure 1). Key parameters include:

-

Solvent : Fluorobenzene or toluene

-

Temperature : 80–100°C

-

Catalyst loading : 1–2 mol% Pd

This method achieves yields of 75–85%, though terphenyl byproducts may form at higher temperatures.

Copper-Catalyzed Diazotization Coupling

A microchannel reactor-based approach enhances efficiency for biphenyl synthesis. A diazo compound (e.g., 4-bromo-2-fluoroaniline) couples with benzene derivatives using Cu(I) or Cu(II) catalysts under continuous flow conditions. Advantages include:

-

Reaction time : Reduced from 12 hours (batch) to 15–30 minutes

-

Yield improvement : 90–95% purity

Formation of the Propanoate Moiety

The propanoate group is introduced via Grignard carboxylation or Friedel-Crafts alkylation .

Grignard Reaction Pathway

4-Bromo-2-fluorobiphenyl undergoes magnesium insertion to form an arylmagnesium bromide, which reacts with ethylene oxide followed by carboxylation with CO₂ (Figure 2):

-

Mg insertion :

-

Ethylene oxide addition :

-

Carboxylation :

Friedel-Crafts Alkylation

In an alternative route, 2-(3-fluoro-4-phenylphenyl)propanoic acid forms via AlCl₃-catalyzed alkylation of benzene with 3-fluoro-4-phenylpropanoyl chloride. However, this method suffers from lower regioselectivity (60–65% yield).

Coordination with Copper

The final step involves reacting 2-(3-fluoro-4-phenylphenyl)propanoic acid with a copper source. Two protocols are prevalent:

Direct Metathesis

The acid reacts with copper(II) acetate in ethanol:

Conditions :

Electrochemical Synthesis

Recent advances utilize electrochemical oxidation to form the copper complex. A solution of the sodium salt of the acid and Cu(OTs)₂(MeCN)₂ undergoes anodic oxidation at +1.2 V (vs. Ag/AgCl), yielding the product in 85% yield with 99% purity.

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura | Diazotization Coupling | Electrochemical |

|---|---|---|---|

| Yield | 75–85% | 90–95% | 85% |

| Reaction Time | 8–12 h | 0.5 h | 2–4 h |

| Catalyst Cost | High (Pd) | Moderate (Cu) | Low (Cu) |

| Scalability | Batch | Continuous flow | Batch/Flow |

Table 1. Comparison of biphenyl synthesis methods.

Industrial Considerations

化学反应分析

Types of Reactions

Copper 2-(3-fluoro-4-phenylphenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The copper ion in the compound can participate in oxidation reactions, where it is converted to a higher oxidation state.

Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.

Substitution: The propanoate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions can result in the formation of new copper complexes with different ligands .

科学研究应用

Copper 2-(3-fluoro-4-phenylphenyl)propanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate electron transfer processes.

Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances.

作用机制

The mechanism of action of Copper 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The copper ion in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The propanoate ligand and the 3-fluoro-4-phenylphenyl substituent also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules .

相似化合物的比较

Comparison with Structurally Related Compounds

Parent Acid: 2-(3-Fluoro-4-Phenylphenyl)Propanoic Acid

- IUPAC Name: 2-(3-Fluoro-4-phenylphenyl)propanoic acid

- Synonyms: Flurbiprofen (proprietary names include Ansaid, Froben) .

- Key Differences :

- Mechanism : Unlike its copper complex, the parent acid acts as a COX inhibitor, typical of NSAIDs, blocking prostaglandin synthesis.

- Bioavailability : The free acid has lower solubility and slower absorption compared to metal complexes or ester prodrugs.

- Applications : Clinically used for pain and inflammation management, unlike the discontinued copper derivative .

Ester Prodrugs: 1-Acetyloxyethyl and 4-Carbamoylphenyl Esters

1-Acetyloxyethyl 2-(3-Fluoro-4-Phenylphenyl)Propanoate (Flurbiprofen Axetil)

- CAS Number : 91503-79-6

- Molecular Weight : 330.35 g/mol

- Properties :

- Applications : Used in injectable formulations for postoperative pain .

4-Carbamoylphenyl 2-(3-Fluoro-4-Phenylphenyl)Propanoate

- CAS Number : 1000700-43-5

- Molecular Formula: C₂₂H₁₈FNO₃

- Properties: Higher molecular weight (363.38 g/mol) and polarity due to the carbamoyl group.

Metal Complexes: Copper vs. Other Metal Derivatives

Copper(II) Complex

- Activity : Superior anti-inflammatory effects at low doses (e.g., 1 mg/kg ineffective, higher doses required) due to redox-active copper ions modulating inflammatory pathways .

- Stability : Rapid copper-ligand dissociation kinetics enable dynamic interaction with biological targets .

Hypothetical Zinc or Iron Analogues

Functional Comparison Table

| Compound | CAS Number | Molecular Weight (g/mol) | Key Activity | Applications |

|---|---|---|---|---|

| This compound | 133214-12-7 | ~500 (estimated) | Anti-inflammatory, analgesic | Discontinued; preclinical research |

| 2-(3-Fluoro-4-phenylphenyl)propanoic acid | N/A | 244.25 | COX inhibition | NSAID for pain/inflammation |

| Flurbiprofen axetil | 91503-79-6 | 330.35 | Prodrug for flurbiprofen | Injectable analgesia |

| 4-Carbamoylphenyl ester | 1000700-43-5 | 363.38 | Undocumented | Experimental |

Research Findings and Mechanistic Insights

- Copper Complex : Demonstrates unique electron-transfer inhibition, distinct from COX-dependent NSAIDs. Kinetic studies highlight its rapid copper-binding dynamics .

- Ester Prodrugs : Flurbiprofen axetil’s hydrolysis efficiency correlates with its esterase-dependent activation, enabling controlled drug release .

- Structural Modifications : Addition of carbamoyl groups (e.g., 4-carbamoylphenyl ester) may alter solubility and bioavailability but requires further validation .

生物活性

Copper 2-(3-fluoro-4-phenylphenyl)propanoate is a copper complex that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that illustrate its efficacy and applications.

This compound has the molecular formula and a molecular weight of 550.05 g/mol. The synthesis typically involves the reaction of copper salts with 2-(3-fluoro-4-phenylphenyl)propanoic acid in an organic solvent like ethanol or methanol, often under heating conditions to facilitate complex formation. Purification is achieved through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its copper ion, which can participate in redox reactions, generating reactive oxygen species (ROS). These ROS can modulate various cellular signaling pathways, influencing processes such as apoptosis and oxidative stress responses. The propanoate ligand enhances the compound's binding affinity to biomolecules, further affecting its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus reducing oxidative stress in cells.

- Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.

- Enzyme Interaction : It can interact with various enzymes, potentially modulating their activity and affecting metabolic pathways .

Case Studies and Research Findings

-

Antioxidant Efficacy :

A study demonstrated that this compound significantly reduced oxidative damage in cellular models, showcasing its potential as a protective agent against oxidative stress-related diseases. -

Anticancer Activity :

In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through ROS-mediated pathways. This suggests its potential role as a therapeutic agent in oncology . -

Enzyme Modulation :

Research highlighted the compound’s ability to modulate enzyme activity involved in metabolic processes. Specifically, it was found to enhance the activity of certain antioxidant enzymes while inhibiting pro-inflammatory enzymes, indicating a dual role in promoting health and combating disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar copper complexes:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Copper 2-(3-chloro-4-phenylphenyl)propanoate | Similar structure with Cl | Moderate antioxidant | Chlorine substituent alters reactivity |

| Copper 2-(3-bromo-4-phenylphenyl)propanoate | Similar structure with Br | Anticancer properties | Bromine may enhance certain interactions |

| Copper 2-(3-iodo-4-phenylphenyl)propanoate | Similar structure with I | Under investigation | Iodine effects on biological activity not fully understood |

常见问题

Basic: What are the recommended synthetic routes for Copper 2-(3-fluoro-4-phenylphenyl)propanoate?

Methodological Answer:

The synthesis typically involves two steps: (1) preparation of the carboxylic acid precursor and (2) coordination with copper ions.

- Step 1: Synthesize 2-(3-fluoro-4-phenylphenyl)propanoic acid via ester hydrolysis of its acetyloxyethyl ester (flurbiprofen axetil, CAS 91503-79-6) using alkaline hydrolysis (e.g., NaOH in ethanol/water) .

- Step 2: React the acid with a copper salt (e.g., CuCO₃ or Cu(OH)₂) in a polar solvent (e.g., ethanol) under reflux. Monitor pH to ensure complete deprotonation of the acid for effective coordination .

Key Considerations: Use inert atmosphere (N₂/Ar) to prevent oxidation of Cu(I) to Cu(II) intermediates.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- FT-IR: Confirm carboxylate (COO⁻) stretching bands (~1580–1650 cm⁻¹) and Cu-O bonds (<600 cm⁻¹) .

- NMR (for precursor): ¹H/¹³C NMR of the acid precursor (e.g., δ ~7.2–7.8 ppm for aromatic protons) .

- Elemental Analysis: Verify Cu content (theoretical %Cu: ~19.2% for a 1:2 Cu:ligand ratio).

- HPLC-MS: Use C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks .

Advanced: How can crystallography resolve contradictions in proposed coordination geometries?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving geometric ambiguities:

- Sample Preparation: Grow crystals via slow evaporation of a saturated DMSO/water solution.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures with software like SHELX .

Example: A related Cu-propanoate complex showed a distorted octahedral geometry with Jahn-Teller effects, confirmed by bond-length alternation (Cu-O: 1.95–2.10 Å) . Contradictions in square planar vs. tetrahedral geometries can be resolved via comparative bond-angle analysis.

Advanced: What experimental designs optimize catalytic activity in copper-propanoate complexes?

Methodological Answer:

Use factorial design to evaluate variables:

- Factors: Ligand:Cu ratio (1:1 vs. 1:2), solvent polarity (DMF vs. ethanol), and reaction temperature (25–80°C).

- Response Variables: Catalytic efficiency in model reactions (e.g., oxidation of benzyl alcohol).

Example: A 2³ factorial design revealed that a 1:2 ratio in ethanol at 60°C maximizes turnover frequency (TOF) due to enhanced solubility and stability .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis.

- Toxicity Data: LD₅₀ (oral, rat) for the precursor acid is 330 mg/kg; assume similar toxicity for the Cu complex .

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid aqueous rinses to prevent Cu leaching .

Advanced: How do solvent effects influence the stability of this compound?

Methodological Answer:

Conduct accelerated stability studies:

- Conditions: Store samples in DMSO, DMF, and ethanol at 40°C/75% RH for 4 weeks. Monitor via UV-Vis (λmax ~280 nm) and HPLC.

- Findings: Ethanol solutions show <5% degradation, while DMSO promotes ligand dissociation (Cu precipitation observed at week 3) .

Mechanistic Insight: Solvent polarity and coordinating ability (e.g., DMSO binds Cu) directly impact complex stability.

Advanced: What spectroscopic techniques differentiate mono- vs. dinuclear copper complexes?

Methodological Answer:

- UV-Vis-NIR: Mononuclear complexes exhibit d-d transitions (~600–800 nm), while dinuclear species show intervalence charge transfer (IVCT) bands (>900 nm) .

- EPR: Mononuclear Cu(II) gives axial signals (g‖ > g⊥); dinuclear systems may show half-field signals (ΔMₛ = ±2 transitions) due to spin coupling .

Case Study: A dinuclear Cu-propanoate complex displayed a weak ~1650 nm band (IVCT) and silent EPR due to antiferromagnetic coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。